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Compound of Interest

Compound Name: GSK321

CAS No.: 1816331-63-1

Cat. No.: B607827 Get Quote

Executive Summary
GSK321 is a potent, allosteric inhibitor highly selective for mutant Isocitrate Dehydrogenase 1

(IDH1).[1] Extensive biochemical and structural profiling confirms that GSK321 displays

negligible cross-reactivity with IDH2 mutations (e.g., R140Q, R172K).

For researchers utilizing GSK321 as a chemical probe, this specificity is critical. It allows for the

precise dissection of cytosolic (IDH1-driven) versus mitochondrial (IDH2-driven)

oncometabolite production without confounding off-target inhibition.

Mechanistic Basis of Selectivity
To understand why GSK321 does not cross-react with IDH2, one must look beyond the active

site and into the allosteric interface.

Binding Mode: GSK321 binds to an allosteric pocket located at the dimer interface of IDH1,

not the catalytic active site.

Conformational Locking: The binding locks the IDH1 enzyme in an "open," catalytically

inactive conformation.[1] This prevents the conformational change required for the enzyme to

bind NADPH and convert

-ketoglutarate (
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-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).

Structural Divergence: While the catalytic active sites of IDH1 and IDH2 are conserved

(explaining why they share substrates), the allosteric dimer interfaces differ significantly in

amino acid sequence and topography. GSK321's scaffold is sterically excluded from the

equivalent region in IDH2, preventing binding and inhibition.

Diagram: Allosteric Inhibition Mechanism
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Caption: GSK321 targets the IDH1 dimer interface, structurally distinct from IDH2, preventing

cross-inhibition.

Comparative Performance Data
The following data highlights the selectivity window of GSK321 compared to IDH2-specific and

Pan-IDH inhibitors.
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Feature
GSK321 (IDH1
Probe)

Enasidenib (IDH2
Probe)

Vorasidenib (Pan-
IDH)

Primary Target IDH1 (R132H/C/G) IDH2 (R140Q, R172K) IDH1 & IDH2

Mechanism
Allosteric (Dimer

Interface)

Allosteric (Dimer

Interface)
Allosteric

IC50 (IDH1-R132H) 2.9 – 4.6 nM > 10,000 nM ~30 nM

IC50 (IDH2-R140Q) > 10,000 nM (Inactive) ~10–20 nM ~10 nM

IC50 (WT IDH1) ~46 nM (Modest) Inactive Active

Subcellular

Localization
Cytosol / Peroxisome Mitochondria

Cytosol &

Mitochondria

Key Takeaway: GSK321 exhibits >1000-fold selectivity for mutant IDH1 over mutant IDH2. If

you observe IDH2 inhibition in your assay, it is likely due to compound contamination or assay

artifacts, not the intrinsic pharmacology of GSK321.

Experimental Validation Protocols
To validate the absence of cross-reactivity in your specific model system, use the following self-

validating workflows.

Protocol A: Enzymatic Selectivity Assay (Biochemical)
This assay measures the consumption of NADPH, which decreases fluorescence as the

reaction proceeds.

Reagents: Recombinant IDH1-R132H and IDH2-R140Q enzymes (commercial sources).

Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

Setup:

Plate 1: IDH1-R132H (1.5 nM) + NADPH (20 µM) +

-KG (2 mM).
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Plate 2: IDH2-R140Q (1.5 nM) + NADPH (20 µM) +

-KG (2 mM).

Treatment: Dose GSK321 in a 10-point dilution series (1 nM to 10 µM).

Readout: Monitor fluorescence (Ex 340nm / Em 460nm) over 60 minutes.

Validation Criteria:

IDH1 Plate: Sigmoidal inhibition curve with IC50 < 10 nM.

IDH2 Plate: Flat line (no inhibition) up to 10 µM.

Protocol B: Cellular 2-HG Quantification (LC-MS/MS)
This protocol confirms that GSK321 reduces 2-HG only in IDH1-mutant cells, leaving

mitochondrial IDH2-driven 2-HG production intact in IDH2-mutant lines.

Cell Lines:

Positive Control: HT-1080 (IDH1-R132C).

Negative Control: TF-1 (IDH2-R140Q).

Dosing: Treat cells with GSK321 (1 µM) for 48 hours.

Extraction: Lyse cells in 80% cold methanol (containing d5-2-HG internal standard).

Analysis: Analyze supernatant via LC-MS/MS (MRM mode for 2-HG).

Result Interpretation:

HT-1080 cells should show >90% reduction in 2-HG.

TF-1 (IDH2) cells should show no significant reduction in 2-HG levels.

Diagram: Validation Workflow
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Caption: Differential cellular response confirms target specificity via metabolite quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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